molecular formula C12H11ClN2O3 B12924915 Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12924915
M. Wt: 266.68 g/mol
InChI Key: CZELMBRAGQMPOU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a chloro group, a hydroxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-chloro-1-(4-oxophenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of ethyl 1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Formation of ethyl 4-substituted-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxy group, which may affect its binding properties and reactivity.

    Ethyl 4-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: The bromo group may confer different reactivity and biological activity compared to the chloro group.

    Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: The methoxy group may influence the compound’s solubility and interaction with molecular targets.

The unique combination of the chloro and hydroxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 4-chloro-1-(4-hydroxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(13)7-15(14-11)8-3-5-9(16)6-4-8/h3-7,16H,2H2,1H3

InChI Key

CZELMBRAGQMPOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)O

Origin of Product

United States

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